molecular formula C29H56N2O3 B12696481 Erucamidopropyl betaine CAS No. 149879-98-1

Erucamidopropyl betaine

Cat. No.: B12696481
CAS No.: 149879-98-1
M. Wt: 480.8 g/mol
InChI Key: GEGGDDNVHQPTCS-QXMHVHEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Erucamidopropyl betaine is a zwitterionic surfactant derived from erucic acid and dimethylaminopropylamine. It is commonly used in personal care products, such as shampoos and conditioners, due to its excellent foaming and cleansing properties. The compound is known for its mildness and ability to reduce irritation, making it suitable for sensitive skin formulations.

Preparation Methods

Synthetic Routes and Reaction Conditions

Erucamidopropyl betaine is synthesized through the reaction of erucic acid with dimethylaminopropylamine, followed by quaternization with chloroacetic acid. The reaction typically occurs under controlled temperature and pH conditions to ensure the formation of the desired product.

  • Step 1: Amidation

      Reactants: Erucic acid and dimethylaminopropylamine

      Conditions: Elevated temperature (around 80-100°C) and the presence of a catalyst

      Product: Erucamidopropylamine

  • Step 2: Quaternization

      Reactants: Erucamidopropylamine and chloroacetic acid

      Conditions: Controlled pH (around 7-8) and moderate temperature (50-60°C)

      Product: this compound

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors and continuous processing to ensure high yield and purity. The process is optimized to minimize by-products and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

Erucamidopropyl betaine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: Reduction reactions can convert the betaine to its corresponding amine.

    Substitution: The quaternary ammonium group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or peracids under mild conditions.

    Reduction: Hydrogen gas in the presence of a metal catalyst.

    Substitution: Nucleophiles such as halides or hydroxides under basic conditions.

Major Products

    Oxidation: Erucamidopropylamine oxide

    Reduction: Erucamidopropylamine

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Erucamidopropyl betaine has a wide range of applications in scientific research, including:

    Chemistry: Used as a surfactant in various chemical reactions and formulations.

    Biology: Employed in cell culture media and protein purification processes.

    Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.

    Industry: Utilized in enhanced oil recovery, textile processing, and as a component in cleaning products.

Mechanism of Action

Erucamidopropyl betaine exerts its effects primarily through its surfactant properties. It reduces surface tension, allowing for better wetting and spreading of liquids. The compound interacts with both hydrophobic and hydrophilic surfaces, making it effective in emulsifying oils and dispersing particles. Its amphoteric nature allows it to function in a wide range of pH conditions, enhancing its versatility in various applications.

Comparison with Similar Compounds

Similar Compounds

  • Cocamidopropyl betaine
  • Lauramidopropyl betaine
  • Oleamidopropyl betaine

Comparison

Erucamidopropyl betaine is unique due to its long hydrophobic tail derived from erucic acid, which imparts distinct properties such as higher viscosity and better emulsifying capabilities compared to shorter-chain betaines like cocamidopropyl betaine. This makes it particularly useful in applications requiring enhanced thickening and stabilization.

Conclusion

This compound is a versatile and valuable compound with a wide range of applications in personal care, scientific research, and industrial processes. Its unique properties and mildness make it an essential ingredient in many formulations, highlighting its importance in various fields.

Properties

CAS No.

149879-98-1

Molecular Formula

C29H56N2O3

Molecular Weight

480.8 g/mol

IUPAC Name

2-[3-[[(Z)-docos-13-enoyl]amino]propyl-dimethylazaniumyl]acetate

InChI

InChI=1S/C29H56N2O3/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-24-28(32)30-25-23-26-31(2,3)27-29(33)34/h11-12H,4-10,13-27H2,1-3H3,(H-,30,32,33,34)/b12-11-

InChI Key

GEGGDDNVHQPTCS-QXMHVHEDSA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCCCCCC(=O)NCCC[N+](C)(C)CC(=O)[O-]

Canonical SMILES

CCCCCCCCC=CCCCCCCCCCCCC(=O)NCCC[N+](C)(C)CC(=O)[O-]

physical_description

Liquid

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.